1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a urea derivative featuring a 2,3-dihydrobenzo[b][1,4]dioxin moiety linked to a 1-(2-methoxyethyl)-substituted indole group via a urea bridge. The compound’s structure combines a benzodioxan ring, known for its metabolic stability and electron-rich aromatic system, with a modified indole scaffold, which is prevalent in bioactive molecules targeting neurological and oncological pathways .
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-25-9-8-23-13-16(15-4-2-3-5-17(15)23)22-20(24)21-14-6-7-18-19(12-14)27-11-10-26-18/h2-7,12-13H,8-11H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHZULWDLYTEKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The compound's biological activity is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Tumor Growth : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against both gram-positive and gram-negative bacteria, as well as antifungal effects.
Anticancer Activity
Several studies have investigated the anticancer properties of this compound. For instance, in vitro assessments demonstrated that it significantly inhibits the growth of breast cancer cell lines (e.g., MDA-MB-231) with IC50 values indicating potent activity. The mechanism involves:
- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound leads to increased apoptosis rates in treated cells.
- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G2/M phase, which is critical for halting cancer progression.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against various pathogens:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
| Candida albicans | Moderate |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized derivatives of the compound and tested their efficacy against multiple cancer cell lines. The results indicated that certain derivatives exhibited enhanced anticancer activity compared to the parent compound, particularly against colorectal and breast cancer cells.
Study 2: Antimicrobial Evaluation
Another investigation focused on evaluating the antimicrobial properties of the compound. The study reported significant inhibition of bacterial growth in vitro, suggesting potential applications in treating infections caused by resistant strains.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its urea linker and substituted indole group. Key comparisons with related molecules include:
Key Observations :
- Urea vs.
- Indole Modifications : The 2-methoxyethyl group on the indole may enhance solubility compared to unsubstituted indoles (e.g., in CDDPI) while retaining planar aromaticity for π-π stacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
